molecular formula C14H13N3 B5169333 2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile

Cat. No.: B5169333
M. Wt: 223.27 g/mol
InChI Key: DQIAPPLLXFJIHN-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile is an organic compound with the molecular formula C14H13N3. This compound is known for its unique structure, which includes a dimethylamino group and a phenyl group attached to a propanedinitrile backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile typically involves the reaction of dimethylamine with a phenyl-substituted propanedinitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, which then reacts with the propanedinitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17(2)11-14(8-12(9-15)10-16)13-6-4-3-5-7-13/h3-8,11H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIAPPLLXFJIHN-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=C(C#N)C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C(C#N)C#N)\C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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